molecular formula C20H18O2Si B14709947 (Triphenylsilyl)acetic acid CAS No. 18666-58-5

(Triphenylsilyl)acetic acid

Cat. No.: B14709947
CAS No.: 18666-58-5
M. Wt: 318.4 g/mol
InChI Key: LKTZMKGXPGJWEN-UHFFFAOYSA-N
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Description

(Triphenylsilyl)acetic acid is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Triphenylsilyl)acetic acid typically involves the reaction of triphenylsilyl chloride with acetic acid or its derivatives. One common method is the reaction of triphenylsilyl chloride with sodium acetate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Triphenylsilyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl esters, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which (Triphenylsilyl)acetic acid exerts its effects involves the interaction of the triphenylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Triphenylsilyl)acetic acid is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organosilicon compounds .

Properties

CAS No.

18666-58-5

Molecular Formula

C20H18O2Si

Molecular Weight

318.4 g/mol

IUPAC Name

2-triphenylsilylacetic acid

InChI

InChI=1S/C20H18O2Si/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22)

InChI Key

LKTZMKGXPGJWEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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